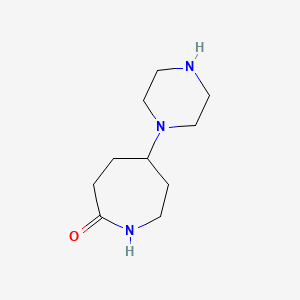

5-(Piperazin-1-yl)azepan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Piperazin-1-yl)azepan-2-one is a chemical compound with the CAS Number: 1909316-54-6 . It has a molecular weight of 197.28 .

Synthesis Analysis

The synthesis of piperazine derivatives, which includes 5-(Piperazin-1-yl)azepan-2-one, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for 5-(Piperazin-1-yl)azepan-2-one is 1S/C10H19N3O/c14-10-2-1-9(3-4-12-10)13-7-5-11-6-8-13/h9,11H,1-8H2,(H,12,14) .Chemical Reactions Analysis

The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .Wissenschaftliche Forschungsanwendungen

Therapeutic Uses and Pharmacological Activities

Piperazine derivatives are integral to the rational design of drugs, featuring prominently across various therapeutic domains. These compounds have been identified for their roles in enhancing central nervous system (CNS) agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. They are also utilized in pain relief and imaging applications. The modification of substituents on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules, impacting pharmacokinetics and pharmacodynamics factors crucial for drug discovery and development (Rathi, Syed, Shin, & Patel, 2016).

Antimycobacterial Activity

Piperazine derivatives have shown considerable promise against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Their versatility as a medicinally important scaffold makes piperazine an essential core in numerous marketed drugs with diverse pharmacological activities. The design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules highlight the compound's potential to address gaps and develop safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Antidepressant Properties

The antidepressant capabilities of piperazine derivatives, including their effectiveness in treating various types of depression, have been documented. These compounds demonstrate a wide range of mechanisms, including the modulation of neurotransmitter levels, inhibition of monoamine oxidase enzymes, and interactions with various receptor types. This diversity in action underlines the significance of piperazine derivatives in developing new and more effective antidepressant therapies (Pei, 1983).

Role in Drug Metabolism and Pharmacokinetics

The metabolic profiling and pharmacokinetics of drugs containing the piperazine moiety, such as saracatinib, reveal the formation of reactive intermediates during metabolism. These insights are crucial for understanding the potential side effects and safety profiles of piperazine-containing medications. The identification of phase I metabolites and the mechanisms of bioactivation provide valuable information for the rational design of safer drugs (Attwa, Kadi, Darwish, & Alrabiah, 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-piperazin-1-ylazepan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c14-10-2-1-9(3-4-12-10)13-7-5-11-6-8-13/h9,11H,1-8H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJNGANBLRUIIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCCC1N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Piperazin-1-yl)azepan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate](/img/structure/B2556515.png)

![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556522.png)

![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2556523.png)

![N-(4-ethylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2556525.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556527.png)

![5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2556531.png)